4-Methoxy-1-oxaspiro[2.4]heptane
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Overview
Description
4-Methoxy-1-oxaspiro[2.4]heptane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, with a methoxy group attached to the tetrahydrofuran ring. The molecular formula of this compound is C7H12O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dibromoneopentyl glycol as a starting material. The process includes the following steps:
Cyclization Reaction: Dibromoneopentyl glycol is subjected to a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol.
Ring-Opening Reaction: The cyclopropyl dimethanol undergoes a ring-opening reaction with thionyl chloride to form cyclopropyl dimethanol cyclicsulfite.
Nitrilo-Alcohol Formation: The cyclicsulfite is then reacted with cyanide to form a nitrilo-alcohol compound.
Hydrolysis and Ring-Closing: The nitrilo-alcohol compound is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.4]heptane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Oxaspiro[2.4]heptane-6-one: Contains a ketone group, which alters its chemical properties and reactivity.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure but are linked to steroidal frameworks, giving them different biological activities.
Uniqueness
4-Methoxy-1-oxaspiro[2.4]heptane is unique due to its methoxy group, which enhances its reactivity and potential applications in various fields. Its spirocyclic structure also provides a rigid framework that can interact with specific molecular targets, making it valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
4-methoxy-1-oxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRQVOUWNCFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC12CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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